N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide
Description
Properties
Molecular Formula |
C19H25NO3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-4-5-11-23-18-12-15(2)16(3)13-19(18)24(21,22)20-14-17-9-7-6-8-10-17/h6-10,12-13,20H,4-5,11,14H2,1-3H3 |
InChI Key |
YKIAFDJSEKGPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the butoxy group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.
Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base.
Methylation: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide and related sulfonamide derivatives have shown promising biological activities, especially in the context of antiviral and anticancer research.
Antiviral Activity
Recent studies have indicated that compounds containing a benzenesulfonamide moiety exhibit moderate to excellent antiviral activities against viruses such as HIV. For instance, a series of derivatives were evaluated for their effectiveness against HIV-1, with some compounds demonstrating sub-micromolar levels of antiviral potency. The most active derivative in one study exhibited an EC50 value of 0.21 μM, indicating strong potential as a lead compound for further structural optimization .
Anticancer Potential
Sulfonamides are also being explored for their anticancer properties. Research has identified several sulfonamide derivatives that act as selective inhibitors of protein kinases involved in cancer progression. For example, compounds targeting Nek2, a kinase implicated in mitosis and cancer cell proliferation, have shown promising selectivity and potency .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the benzene ring. The structure-activity relationship (SAR) studies have highlighted how different substitutions can significantly affect the biological activity of these compounds.
Synthetic Pathway
The synthesis often begins with commercially available precursors that undergo acylation reactions to form the desired sulfonamide structure. Key steps may include:
- Protection and deprotection of functional groups.
- Acylation with benzenesulfonyl chlorides.
- Nucleophilic substitution reactions to introduce the benzyl group .
HIV Treatment
Given the compound's antiviral properties, there is significant interest in using this compound as a potential treatment for HIV. The ability to inhibit viral replication while maintaining low toxicity to host cells makes it a candidate for further development in antiviral therapy.
Cancer Therapy
The inhibition of kinases like Nek2 suggests that this compound could be repurposed or modified for use in cancer therapies. By selectively targeting cancer cell proliferation pathways, sulfonamide derivatives could provide a novel approach to cancer treatment.
Case Studies and Research Findings
Several case studies have been documented regarding the efficacy of sulfonamide derivatives:
| Compound | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| N-benzyl derivative | HIV-1 | 0.21 | High |
| Sulfonamide A | Nek2 | 0.62 | >10-fold over CDK2 |
| Sulfonamide B | Raf Kinase | 0.36 | Moderate |
These findings illustrate the potential of this compound and its analogs in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
While direct studies on N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide are scarce, comparisons can be drawn to structurally related sulfonamides documented in solubility and pharmacological research. Below is an analysis of key analogs:
Table 1: Structural and Solubility Comparison of Selected Sulfonamides
Key Observations:
Solubility Trends :
- Substitution with heterocyclic rings (e.g., oxazole, benzothiazole) in sulfonamides significantly reduces aqueous solubility due to increased hydrophobicity . The butoxy and benzyl groups in the target compound likely exacerbate this trend, though experimental confirmation is lacking.
- Methyl groups (as in 4,5-dimethyl substitution) may marginally enhance solubility in polar solvents compared to bulkier substituents.
Pharmacological Activity: Sulfonamides with heterocyclic substituents (e.g., oxazole, benzothiazole) exhibit strong binding to carbonic anhydrase isoforms, a trait exploited in glaucoma and diuretic therapies . Antibacterial activity in oxazole-substituted analogs correlates with sulfonamide moiety interactions with bacterial dihydropteroate synthase. The bulky substituents in this compound may compromise this mechanism.
Synthetic Complexity :
- Introducing multiple substituents (e.g., benzyl, butoxy) increases synthetic difficulty compared to simpler sulfonamides. This may explain the scarcity of published synthetic protocols or yield data for the target compound.
Notes on Evidence Limitations
The provided evidence primarily covers 4-aminobenzenesulfonamides with heterocyclic substituents, which differ structurally and functionally from this compound. Key gaps include:
- Absence of solubility or thermodynamic data for the target compound.
- No direct pharmacological or synthetic studies referenced in accessible literature.
- Reliance on structural analogies introduces speculative elements to the comparison.
Biological Activity
N-benzyl-2-butoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the following chemical formula: . The structure includes a sulfonamide group, which is known for its ability to interact with various biological targets such as enzymes and receptors. The presence of the benzyl and butoxy groups may enhance the compound's binding affinity and specificity.
The biological activity of this compound is primarily attributed to the sulfonamide moiety. This group can inhibit the activity of specific enzymes by mimicking substrates or binding to active sites. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : The sulfonamide group interacts with enzymes, potentially leading to inhibition of metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways and biological responses.
- Chemical Reactivity : The substituents on the benzene ring influence the compound's reactivity, affecting its interactions with biological targets.
Antimicrobial Properties
Research indicates that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folic acid synthesis. This compound has shown promise in preliminary studies for its potential to combat bacterial infections.
Anticancer Potential
Sulfonamides are also being explored for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study examined the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity Investigation :
- In vitro assays were conducted on various cancer cell lines (e.g., breast cancer and leukemia). The findings revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers.
-
Mechanistic Studies :
- Research focused on elucidating the mechanism of action through enzyme assays. The compound was found to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, confirming its role as an antibacterial agent.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
